2-Methyl-1-(methylamino)-2-propanol hydrochloride

Descripción general

Descripción

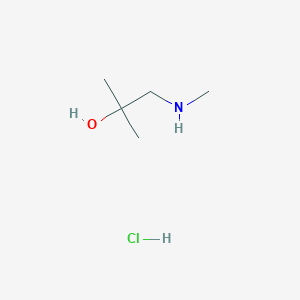

2-Methyl-1-(methylamino)-2-propanol hydrochloride (CAS: 866224-55-7) is an amino alcohol hydrochloride salt with the molecular formula C₅H₁₄ClNO and a molecular weight of 139.63 g/mol . Structurally, it consists of a propanol backbone (three-carbon chain) with:

- A methyl group (-CH₃) at the second carbon.

- A methylamino group (-NHCH₃) at the first carbon.

- A hydroxyl group (-OH) at the second carbon.

- A hydrochloride counterion (HCl), enhancing its stability and solubility in aqueous media.

This compound is primarily utilized as a chemical intermediate in organic synthesis, particularly in the preparation of pharmaceuticals or specialty chemicals. Its structural features, including the tertiary alcohol and secondary amine, make it a versatile building block for reactions such as alkylation or amidation .

Mecanismo De Acción

Target of Action

It’s known that this compound undergoes oh-initiated degradation .

Mode of Action

The interaction of 2-Methyl-1-(methylamino)-2-propanol hydrochloride with its targets involves a process called OH-initiated degradation. The theoretical calculations predict that the reaction proceeds via hydrogen abstraction from the CH3 groups (5-10%), CH2 group (>70%), and NH2 group (5-20%). Hydrogen abstraction from the OH group can be disregarded under atmospheric conditions .

Biochemical Pathways

The degradation of this compound affects various biochemical pathways. The photo-oxidation experiments show 2-amino-2-methylpropanal as the major gas-phase product and propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and nitramine 2-methyl-2-(nitroamino)-1-propanol as minor primary products .

Result of Action

The degradation of this compound results in the formation of various products, including 2-amino-2-methylpropanal, propan-2-imine, 2-iminopropanol, acetamide, formaldehyde, and nitramine 2-methyl-2-(nitroamino)-1-propanol .

Action Environment

The action of this compound is influenced by environmental factors. The OH-initiated degradation of this compound was investigated under simulated atmospheric conditions . The degradation process was accompanied by extensive particle formation initiated by the reaction of the compound with nitric acid .

Análisis Bioquímico

Biochemical Properties

2-Methyl-1-(methylamino)-2-propanol hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of amino acids and other small molecules . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which facilitate the binding of the compound to the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress responses and metabolic regulation . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity . This, in turn, results in downstream effects on cellular processes and gene expression, ultimately influencing cell function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time when exposed to light or heat . Long-term exposure to the compound in in vitro or in vivo studies has been associated with changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and other small molecules . These interactions can affect metabolic flux and the levels of metabolites within cells. For example, the compound may influence the activity of enzymes involved in the breakdown of amino acids, leading to changes in the levels of metabolic intermediates and end products.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes through specific transporters or binding proteins . Once inside the cell, it may localize to specific compartments or organelles, where it can exert its effects on cellular processes. The distribution of the compound within tissues can also influence its overall activity and effectiveness.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The specific localization of the compound within cells can affect its interactions with biomolecules and its overall biological activity.

Actividad Biológica

2-Methyl-1-(methylamino)-2-propanol hydrochloride, also known as MPPH, is a compound with significant biological activity. This article explores its biochemical properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound has a unique chemical structure that contributes to its biological activity. The compound is characterized by the presence of a methylamino group which enhances its interaction with biological systems.

The biological activity of MPPH is primarily attributed to its ability to modulate neurotransmitter release and inhibit certain microbial activities.

Neurotransmitter Interaction

Research indicates that MPPH facilitates the secretion of norepinephrine, a neurotransmitter involved in the physiological "fight or flight" response. This modulation can affect various physiological processes, including mood regulation and stress response .

Antimicrobial Activity

MPPH has demonstrated significant antimicrobial properties against various bacterial strains. A study evaluating its efficacy against E. coli ATCC 25,922 reported minimal inhibitory concentrations (MIC) of 87.5 ± 25 ppm and minimal bactericidal concentrations (MBC) of 175 ± 50 ppm, indicating its potential as an antimicrobial agent .

Biological Activity Summary

The following table summarizes the biological activities associated with MPPH:

| Activity | Details |

|---|---|

| Neurotransmitter | Enhances norepinephrine secretion |

| Antimicrobial | Effective against E. coli with MIC of 87.5 ppm |

| Cellular Effects | Alters gene expression related to growth and metabolism |

Case Studies

Several studies have investigated the biological effects of MPPH in different contexts:

- Antimicrobial Efficacy : In vitro studies have shown that MPPH effectively inhibits the growth of E. coli, suggesting its potential use in treating bacterial infections .

- Neuropharmacological Effects : The compound’s influence on norepinephrine release has implications for its use in mood disorders and stress-related conditions, warranting further exploration in clinical settings .

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of MPPH:

- Stability in Biological Samples : Research utilizing high-performance liquid chromatography (HPLC) has demonstrated that MPPH maintains stability in plasma and urine samples, which is crucial for forensic applications .

- Dose-Response Relationships : Investigations into dose-dependent effects have indicated that lower doses may provide therapeutic benefits while minimizing toxicity risks .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Analgesics and Antidepressants

2-Methyl-1-(methylamino)-2-propanol hydrochloride serves as a key intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the production of duloxetine, a medication used for treating depression and anxiety disorders. Research indicates that this compound can enhance the efficacy of such medications by improving their solubility and bioavailability .

Case Study: Duloxetine Synthesis

A study detailed the synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, which is an intermediate for duloxetine. The method involved using this compound as a precursor, showcasing its importance in pharmaceutical chemistry .

Industrial Applications

Coatings and Paints

In the coatings industry, this compound is utilized as a curing agent and additive in paints and coatings. Its ability to improve adhesion and durability makes it valuable for industrial applications. It acts as a dispersing agent that enhances the stability of pigments within formulations .

Case Study: Performance Enhancement in Coatings

Research has shown that adding this compound to paint formulations significantly improves their performance characteristics, such as drying time and resistance to environmental factors .

Chemical Synthesis

Catalyst in Organic Reactions

This compound is frequently employed as a catalyst in various organic reactions, particularly in the synthesis of amines and alcohols. Its unique structure allows it to facilitate reactions under mild conditions, thus reducing energy consumption during chemical processes .

Data Table: Comparison of Reaction Conditions

| Reaction Type | Catalyst Used | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Microwave-assisted synthesis | This compound | 100 | 0.25 | 85 |

| Mannich reaction | This compound | 60 | 1 | 90 |

Cosmetic Industry

Formulation in Personal Care Products

In cosmetics, this compound is used for its emulsifying properties, helping to stabilize formulations such as creams and lotions. Its ability to enhance skin absorption makes it a popular choice among formulators looking to improve product efficacy .

Q & A

Q. Basic: What are the optimized synthetic routes for 2-methyl-1-(methylamino)-2-propanol hydrochloride, and how do reaction conditions influence yield?

Answer:

The synthesis of this compound (AMP hydrochloride) typically involves reductive amination or nucleophilic substitution. Key steps include:

- Reductive Amination : Reacting 2-methyl-2-propen-1-ol with methylamine under catalytic hydrogenation (e.g., Pd/C) in methanol .

- Nucleophilic Substitution : Using tert-butylamine derivatives with methylamine hydrochloride in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–100°C) .

Optimization Factors :

| Parameter | Effect on Yield | Example Conditions |

|---|---|---|

| Solvent | Polar aprotic solvents (DMF, THF) improve solubility | DMF at 100°C |

| Catalyst | Palladium-based catalysts enhance reductive steps | Pd(PPh₃)₂Cl₂ in dioxane |

| Temperature | Higher temps (80–100°C) accelerate reactions but may degrade sensitive intermediates | 100°C for 8 h |

Yields vary from 20.5% to 97.0%, depending on purification methods (e.g., recrystallization in ethanol/water) .

Q. Basic: Which analytical techniques are most reliable for characterizing purity and structural integrity?

Answer:

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–230 nm) and mobile phases (acetonitrile/0.1% TFA) resolve impurities. Purity thresholds: NLT 99.0% .

- NMR : ¹H/¹³C NMR confirms structural integrity. Key signals: δ 1.2–1.4 ppm (CH₃), δ 3.5–3.7 ppm (CH₂OH), δ 2.3–2.5 ppm (N-CH₃) .

- Mass Spectrometry : ESI-MS ([M+H]⁺ = 126.06) validates molecular weight .

Validation Criteria :

| Technique | Parameters | Reference Standard |

|---|---|---|

| HPLC | Retention time = 8.2 min | USP Phenylephrine Hydrochloride |

| NMR | Integration ratios (e.g., 3:1 for CH₃ groups) | Internal standard (DSS) |

Q. Basic: How does pH and temperature affect the stability of this compound in aqueous solutions?

Answer:

Stability studies in plasma (pH 7.4) show:

- Degradation : Hydrolysis of the methylamino group occurs at pH > 8.0 or temperatures > 40°C .

- Optimal Storage : -20°C in desiccated, amber vials (degradation < 5% over 6 months) .

Methodology :

Variable Temperature NMR : Identify exchange processes (e.g., coalescence at 60°C).

COSY/HSQC : Assign overlapping signals (e.g., CH₂OH vs. CH₃) .

Q. Advanced: What strategies optimize enantiomeric purity for pharmacological applications?

Answer:

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table compares 2-methyl-1-(methylamino)-2-propanol hydrochloride with key analogs, focusing on molecular properties, structural differences, and applications:

Structural and Functional Analysis

Backbone and Substituent Variations

- Propanol Derivatives: Both 2-methyl-1-(methylamino)-2-propanol HCl and 2-amino-2-methyl-1-propanol HCl share a propanol backbone but differ in substituents. The former has a methylamino group (-NHCH₃), while the latter has a primary amine (-NH₂) . This difference impacts reactivity: methylamino groups are less nucleophilic but more lipophilic, influencing drug absorption profiles.

- Aromatic Derivatives : Phenylephrine HCl and 2-phenyl-1-propanamine HCl incorporate aromatic rings, enhancing their binding to biological targets (e.g., adrenergic receptors) . These compounds exhibit higher molecular weights (~200 g/mol) compared to aliphatic analogs.

Hydrochloride Salt Effects

- The hydrochloride salt form improves aqueous solubility and thermal stability. For example, Phenylephrine HCl is stable in plasma and widely used in injectable formulations , whereas 2-(diisopropylamino)ethanol HCl’s solubility in polar solvents makes it suitable for industrial applications .

Propiedades

IUPAC Name |

2-methyl-1-(methylamino)propan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2,7)4-6-3;/h6-7H,4H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAIKGAIAASGOOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866224-55-7 | |

| Record name | 2-Propanol, 2-methyl-1-(methylamino)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866224-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.